molecular formula C10H12N2O2 B3329635 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one CAS No. 61479-37-6

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Cat. No.: B3329635
CAS No.: 61479-37-6
M. Wt: 192.21 g/mol
InChI Key: ATTFTYOJSRSJNK-UHFFFAOYSA-N
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Description

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyridine ring with an azepine ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methoxy-5H-pyrido[2,3-b]indole
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Uniqueness

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is unique due to its specific ring structure and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-methoxy-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10-6-5-8-7(12-10)3-2-4-9(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFTYOJSRSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
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2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
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2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
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Reactant of Route 6
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